1-(CYCLOPROPANESULFONYL)-N-METHOXYAZETIDINE-3-CARBOXAMIDE
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Overview
Description
1-(CYCLOPROPANESULFONYL)-N-METHOXYAZETIDINE-3-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropylsulfonyl group, a methoxy group, and an azetidine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(CYCLOPROPANESULFONYL)-N-METHOXYAZETIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via a sulfonylation reaction using cyclopropylsulfonyl chloride and a base, such as triethylamine.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(CYCLOPROPANESULFONYL)-N-METHOXYAZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Methanol, halides, triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
1-(CYCLOPROPANESULFONYL)-N-METHOXYAZETIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(CYCLOPROPANESULFONYL)-N-METHOXYAZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(cyclopropylsulfonyl)-N-methoxyazetidine-2-carboxamide
- 1-(cyclopropylsulfonyl)-N-ethoxyazetidine-3-carboxamide
- 1-(cyclopropylsulfonyl)-N-methoxyazetidine-4-carboxamide
Uniqueness
1-(CYCLOPROPANESULFONYL)-N-METHOXYAZETIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the cyclopropylsulfonyl group enhances its stability and reactivity, while the methoxy group and azetidine ring contribute to its overall molecular structure and potential interactions with biological targets.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-methoxyazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4S/c1-14-9-8(11)6-4-10(5-6)15(12,13)7-2-3-7/h6-7H,2-5H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBUZQBRDAXFCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1CN(C1)S(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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